molecular formula C19H19FN2O5S2 B2656712 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-77-5

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide

Cat. No.: B2656712
CAS No.: 941987-77-5
M. Wt: 438.49
InChI Key: DOKFNBPRUTWXBS-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a vast array of applications, particularly in medicinal chemistry .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One such method involves a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . Arylbenzothiazolylether diazonium salts are used as dual-function reagents in this process .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is complex and can be influenced by various factors. For instance, solvent effects can impact excited-state hydrogen bonds and proton transfers .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can participate in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be influenced by various factors, including their molecular structure and the conditions under which they are studied .

Scientific Research Applications

Fluorescent Probes for Thiophenols Discrimination

A study described the design of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols, highlighting the probe's high sensitivity and selectivity with a detection limit of 20 nM. This probe, utilizing intramolecular charge transfer pathways, demonstrated potential for environmental and biological thiophenols sensing applications (Wang et al., 2012).

Synthesis and Structure-Activity Relationships

Research on the synthesis and assessment of herbicidal activities of various sulfonamides, including those with the thiadiazol-2-yl moiety, has been conducted. The findings suggested that specific compounds exhibited promising activity against a range of species, which could lead to the development of new herbicides (Ren et al., 2000).

Binding Studies with Bovine Serum Albumin

A study used N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide as a fluorescent probe for indirect measurement of the binding of p-hydroxybenzoic acid esters to bovine serum albumin, providing insights into the nature of binding mechanisms, which could be of hydrophobic nature (Jun et al., 1971).

Novel Cyclic Sulfonamides Synthesis

Another study focused on synthesizing novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This approach provided a pathway to a range of sulfonamide derivatives with potential pharmaceutical applications (Greig et al., 2001).

Pharmacological Screening of Sulfonamides

Research on the synthesis of ethylated sulfonamides with a 1,4-benzodioxane moiety explored their inhibitory activities against various enzymes and bacterial strains, highlighting their potential in developing new antimicrobial agents (Irshad et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their structure and the context in which they are used. For instance, in photocatalytic reactions, these compounds can act as dual-function reagents .

Future Directions

Benzothiazole derivatives have a wide range of applications, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, studying their properties in more detail, and exploring their potential applications.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O5S2/c1-26-15-10-14-17(11-16(15)27-2)28-19(21-14)22-18(23)4-3-9-29(24,25)13-7-5-12(20)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKFNBPRUTWXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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